Exatecan Intermediate 3
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Overview
Description
Exatecan Intermediate 3 is a crucial chemical compound used in the synthesis of exatecan mesylate, a potent anticancer agent. The compound is known for its role as an intermediate in the production of various drug molecules, particularly those used in cancer treatment. Its systematic name is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester, and it has the molecular formula C25H26N2O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 3 is typically synthesized through a series of chemical reactions starting from 2-quinolinecarboxylic acid and 3-amino-2-methylbenzoic acid. The process involves condensation reactions under controlled conditions to form the desired intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps, including acylation, bromination, and cross-coupling reactions. The intermediate is then further processed through rearrangement reactions and deprotection steps to yield exatecan mesylate . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Exatecan Intermediate 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce exatecan mesylate and other related compounds .
Scientific Research Applications
Exatecan Intermediate 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cellular processes and molecular interactions.
Industry: The compound is used in large-scale drug production facilities due to its high yield and purity.
Mechanism of Action
Exatecan Intermediate 3 itself does not exhibit significant biological activity. its derivative, exatecan mesylate, functions as a DNA topoisomerase I inhibitor. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand and ultimately causing DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Camptothecin: A natural product with a similar mechanism of action as exatecan mesylate.
Topotecan: A derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative with clinical applications in cancer therapy.
Uniqueness of Exatecan Intermediate 3: this compound is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of exatecan mesylate. Additionally, its role as an intermediate in the production of highly effective anticancer agents sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H23FN2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |
InChI Key |
XGHIRGYFCYAMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |
Origin of Product |
United States |
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